molecular formula C11H10F2O B13081343 5,7-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one

5,7-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13081343
M. Wt: 196.19 g/mol
InChI Key: VHMIWQVEQFGAHN-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of fluorinated naphthalenes. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions, a methyl group at the 4 position, and a ketone group at the 1 position on the tetrahydronaphthalene ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalene precursor. For example, starting with 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one, selective fluorination at the 5 and 7 positions can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent fluorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

5,7-difluoro-4-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H10F2O/c1-6-2-3-10(14)8-4-7(12)5-9(13)11(6)8/h4-6H,2-3H2,1H3

InChI Key

VHMIWQVEQFGAHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=C1C(=CC(=C2)F)F

Origin of Product

United States

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